Tridec-5-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

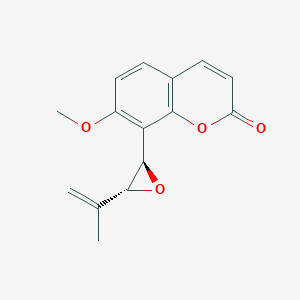

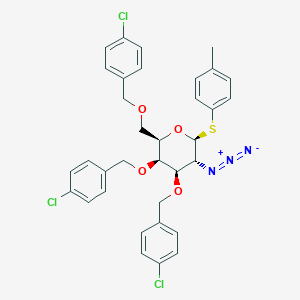

Methyllinderone can be isolated from the roots of Lindera aggregata through chromatographic fractionation . The synthetic routes for methyllinderone involve the preparation of key precursors, which are necessary for the total synthesis of related compounds like linderaspirone A and bi-linderone . Industrial production methods for methyllinderone have not been extensively documented, but the biosynthesis of Lindera cyclopentenediones in vivo has been postulated .

化学反応の分析

Methyllinderone undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydroxyl radicals and ozone for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used . For example, methyllinderone can be converted into different derivatives through methylation and other substitution reactions .

科学的研究の応用

Methyllinderone has a wide range of scientific research applications. It is used in the study of breast cancer metastasis due to its ability to inhibit AP-1/STAT/ERK pathways . The compound also exhibits antifungal activities against various phytopathogenic fungi, making it a potential candidate for the development of natural pesticides . Additionally, methyllinderone has been studied for its antioxidant properties, which are important in the development of new therapeutic agents .

作用機序

Methyllinderone exerts its effects by inhibiting the AP-1/STAT/ERK pathways . This inhibition leads to a reduction in the invasion and migration rate of TPA-stimulated MCF-7 cells, which are a type of breast cancer cell . The compound’s anti-inflammatory effects are also attributed to its ability to suppress the expression of IL-8 and MMP-9 via the ERK/STAT3 pathway .

類似化合物との比較

Methyllinderone is similar to other compounds isolated from Lindera species, such as linderone, lucidone, and methyllucidone . These compounds share similar biological activities, including anti-inflammatory and antioxidant properties . methyllinderone is unique in its specific inhibition of the AP-1/STAT/ERK pathways, which makes it particularly useful in the study of breast cancer metastasis . The antioxidant activity of methyllinderone has also been compared to that of other compounds using density functional theory and other computational methods .

特性

CAS番号 |

3984-73-4 |

|---|---|

分子式 |

C17H16O5 |

分子量 |

300.30 g/mol |

IUPAC名 |

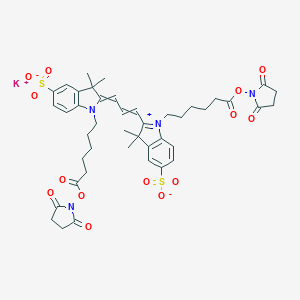

4,5-dimethoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C17H16O5/c1-20-12(10-9-11-7-5-4-6-8-11)13-14(18)16(21-2)17(22-3)15(13)19/h4-10H,1-3H3/b10-9+ |

InChIキー |

KXRUALBXWXRUTD-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CCC(=O)CC |

異性体SMILES |

COC1=C(C(=O)C(=C(/C=C/C2=CC=CC=C2)OC)C1=O)OC |

正規SMILES |

COC1=C(C(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O)OC |

外観 |

Orange powder |

同義語 |

methyllinderone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methyllinderone and how does it impact fungal cells?

A1: [] Methyllinderone acts as a potent inhibitor of chitin synthase 2 (CHS2), an enzyme critical for the synthesis of chitin. Chitin is a major component of fungal cell walls, providing structural integrity. By inhibiting CHS2, methyllinderone disrupts chitin synthesis, ultimately leading to weakened cell walls and fungal cell death.

Q2: Does Methyllinderone exhibit selectivity towards specific chitin synthases?

A2: [] Yes, Methyllinderone demonstrates high specificity for chitin synthase 2 (CHS2). Studies indicate that it does not inhibit chitin synthases 1 and 3 from S. cerevisiae, and shows negligible activity against chitin synthase 1 from Candida albicans at concentrations up to 280 µg/mL. This selectivity for CHS2 makes it a promising target for antifungal drug development.

Q3: Beyond antifungal activity, what other biological activities has Methyllinderone been shown to possess?

A3: [, ] Methyllinderone exhibits promising cytotoxic activity against several cancer cell lines, including mouse melanoma (B16-F10), human acetabulum fibrosarcoma (HT1080), and chronic myelogenous leukemia (K562). Furthermore, research suggests that methyllinderone acts as an inhibitor of human chymase, an enzyme implicated in various inflammatory and cardiovascular diseases. [, ]

Q4: What is known about the structural features of Methyllinderone and its analogues that contribute to its biological activity?

A4: [, ] Methyllinderone belongs to a class of natural products called lignans, characterized by their 2,3-dibenzylbutane skeleton. Studies exploring structure-activity relationships have revealed that the N-amino-maleimide moiety with a hydrazone group, present in methyllinderone and its derivatives, plays a crucial role in antifungal activity. [] Modifications to this core structure can significantly impact potency and selectivity.

Q5: Have there been any computational studies conducted to understand the properties and behavior of Methyllinderone?

A5: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the conformational, electronic, and antioxidant properties of methyllinderone. These studies have provided valuable insights into its stability, electron transfer mechanisms, and potential for metal chelation, all of which can influence its biological activity.

Q6: What are the potential implications of Methyllinderone's antioxidant properties?

A6: [] Theoretical studies suggest that methyllinderone exhibits antioxidant activity via electron transfer and metal chelation mechanisms. This antioxidant capacity could contribute to its therapeutic potential by protecting cells from oxidative damage, although further research is needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)

![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)